N-Nitrosoethyl-N-propylamine
Overview
Description
N-ethyl-N-propylnitrous amide is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound, specifically, has an ethyl group and a propyl group attached to the nitrogen atom, making it a substituted amide. Amides are significant in various fields due to their stability and versatility in chemical reactions.
Mechanism of Action
Mode of Action
The mode of action of N-ethyl-N-propylnitrous amide involves its interaction with its target, FAAH-1. The compound may inhibit the activity of FAAH-1, preventing the degradation of certain fatty acid amides . This could result in an increase in the levels of these fatty acid amides, leading to potential therapeutic effects . The exact mode of action of N-ethyl-N-propylnitrous amide is still under investigation.
Biochemical Pathways
The biochemical pathways affected by N-ethyl-N-propylnitrous amide are likely related to the metabolism of fatty acid amides. By inhibiting FAAH-1, the compound could affect the levels of fatty acid amides such as anandamide and oleamide . These molecules are involved in various physiological processes, including pain sensation and inflammation . The exact biochemical pathways affected by N-ethyl-N-propylnitrous amide are still under investigation.
Pharmacokinetics
The pharmacokinetics of N-ethyl-N-propylnitrous amide, like other amide compounds, would involve its absorption, distribution, metabolism, and excretion (ADME). Amides are generally well absorbed and distributed throughout the body . They are metabolized primarily in the liver, often through processes such as N-dealkylation . The exact ADME properties of N-ethyl-N-propylnitrous amide are still under investigation.
Result of Action
The result of N-ethyl-N-propylnitrous amide’s action would likely involve changes in the levels of certain fatty acid amides due to the inhibition of FAAH-1 . This could potentially lead to effects such as reduced pain and inflammation . The exact molecular and cellular effects of N-ethyl-N-propylnitrous amide are still under investigation.
Action Environment
The action of N-ethyl-N-propylnitrous amide could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s ionization state and therefore its ability to interact with its target . Additionally, factors such as temperature and the presence of other molecules could potentially influence the compound’s stability and efficacy . The exact influence of environmental factors on the action of N-ethyl-N-propylnitrous amide is still under investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-propylnitrous amide typically involves the reaction of a carboxylic acid derivative with an amine. One common method is the reaction of ethylamine and propylamine with a nitrous acid derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a low level to prevent decomposition of the nitrous acid derivative.
Industrial Production Methods
In industrial settings, the production of N-ethyl-N-propylnitrous amide can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-propylnitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the amide to its corresponding amine.
Substitution: The amide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Corresponding amines.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
N-ethyl-N-propylnitrous amide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-propylnitrous amide
- N-ethyl-N-butyl nitrous amide
- N-ethyl-N-isopropylnitrous amide
Uniqueness
N-ethyl-N-propylnitrous amide is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical properties, such as solubility and boiling point, and distinct biological activities.
Properties
IUPAC Name |
N-ethyl-N-propylnitrous amide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-3-5-7(4-2)6-8/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYOEGQUUQSLBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00948276 | |
Record name | N-Ethyl-N-propylnitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00948276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [MP Biomedicals MSDS] | |
Record name | N-Ethyl-N-nitroso-1-propanamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21324 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
25413-61-0 | |
Record name | 1-Propanamide, N-ethyl-N-nitroso- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025413610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Ethyl-N-propylnitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00948276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl(nitroso)propylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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